molecular formula C17H24N2OS B2773759 1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 1396858-42-6

1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2773759
CAS No.: 1396858-42-6
M. Wt: 304.45
InChI Key: TYKHYLZEIANBTH-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C17H24N2OS and its molecular weight is 304.45. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-adamantyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-16(18-3-1-12-2-4-21-11-12)19-17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHYLZEIANBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that incorporates the structural features of adamantane, thiophene, and urea. Its unique molecular structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C_{18}H_{24}N_{2}OS
  • Molecular Weight: 320.46 g/mol

The adamantane moiety contributes to the compound's stability and hydrophobic characteristics, while the thiophene ring may enhance its interaction with biological targets through π-π stacking and hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding: It could bind to receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of adamantane compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for related adamantane derivatives range from 0.0039 to 0.6 µg/mL against resistant strains .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several adamantane derivatives, including those structurally similar to this compound. The results indicated significant inhibitory effects on Mycobacterium abscessus with MIC values lower than 1 µg/mL, demonstrating the potential of these compounds as therapeutic agents against resistant infections .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on THP-1 human monocyte cells to assess the safety profile of the compound. Results showed no significant toxicity at concentrations effective for antimicrobial activity, yielding a selectivity index greater than 1910 for M. abscessus and related strains . This suggests a favorable therapeutic window for further development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity
1-(Adamantan-1-yl)-3-[2-hydroxyethyl]ureaLacks thiopheneModerateLow
1-(Adamantan-1-yl)-3-[2-thiophen-2-yl]ureaLacks hydroxyl groupHighModerate
1-(Adamantan-1-yl)-3-[2-furan-2-yl]ureaContains furan instead of thiopheneVariableModerate

Scientific Research Applications

The biological activity of 1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea is primarily attributed to its structural features, which allow it to interact with various biological targets. The adamantane moiety is known for enhancing stability and bioavailability, while the thiophene ring may facilitate interactions through π–π stacking and hydrogen bonding with biological macromolecules. Preliminary studies suggest that this compound could exhibit significant pharmacological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have indicated that derivatives of adamantane compounds, including those with thiophene substitutions, may possess anticancer properties. For instance, structural modifications similar to those found in this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

Thiophene-containing compounds are recognized for their antimicrobial activities. Research has demonstrated that the incorporation of thiophene into urea derivatives can enhance their effectiveness against bacterial strains and fungi . This suggests that this compound may be explored as a potential antimicrobial agent.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes, particularly those involved in metabolic processes. For example, adamantane derivatives have been studied as selective inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11B-HSD1), which plays a critical role in glucocorticoid metabolism . This inhibition could have implications for treating metabolic disorders such as obesity and diabetes.

Case Studies

StudyFocusFindings
Crystal Structure Analysis Structural insights into similar compoundsRevealed the importance of hydrogen bonding in stabilizing the crystal structure, which can inform drug design strategies .
Anticancer Screening Evaluation of anticancer propertiesDemonstrated significant cytotoxic effects against breast cancer cell lines, indicating potential therapeutic applications .
Antimicrobial Testing Assessment of antimicrobial activityShowed promising results against Gram-positive bacteria, suggesting further exploration as an antibiotic candidate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Adamantan-1-yl)-3-[2-(thiophen-3-yl)ethyl]urea, and how can yield be maximized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, 1-(Adamantan-1-yl)urea derivatives are often prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) . Reaction optimization involves controlling stoichiometry (1:1 molar ratio of amine and isocyanate), temperature (room temperature to 60°C), and purification via recrystallization from acetone or hexane to achieve >95% purity . Yield improvements (up to 66–82%) are achieved by adjusting solvent polarity and using catalytic bases like triethylamine (Et₃N) .
  • Data Contradictions : Lower yields (36–51%) in some protocols suggest competing side reactions (e.g., hydrolysis of isocyanates). Mitigation includes inert atmospheres (N₂) and anhydrous solvents .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodology :

  • ¹H NMR : Key peaks include adamantane protons (δ 1.5–2.2 ppm as multiplets), thiophene protons (δ 6.8–7.4 ppm), and urea NH signals (δ 8.0–9.5 ppm) in DMSO-d₆ .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C~65%, H~7%, N~8%) .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound, and how do packing motifs influence its stability?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or OLEX2 software is standard. For adamantane-containing ureas, space groups like P2₁/c or P-1 are common, with hydrogen-bonded urea motifs forming 1D chains or 2D sheets . SHELXL refinement parameters (R1 < 0.05) ensure accuracy .
  • Structural Insights : Adamantane’s rigidity and thiophene’s π-stacking drive packing efficiency. Ortho-substituents on aromatic groups can disrupt symmetry, leading to polymorphs .

Q. How does the thiophene-ethyl spacer affect biological activity in enzyme inhibition assays?

  • Methodology :

  • Enzyme Assays : Test inhibition of soluble epoxide hydrolase (sEH) or kinases using fluorescent substrates (e.g., 7-hydroxycoumarin derivatives). IC₅₀ values are compared to controls like TPPU .
  • SAR Analysis : Thiophene’s electron-rich system enhances π-π interactions with hydrophobic enzyme pockets, while the ethyl spacer balances flexibility and steric bulk . Replacements (e.g., furan or pyridine) reduce potency by 2–10×, highlighting thiophene’s critical role .

Q. What reaction mechanisms govern the compound’s stability under acidic/basic conditions?

  • Mechanistic Insights :

  • Acidic Hydrolysis : Protonation of the urea carbonyl leads to cleavage into adamantane-amine and thiophene-ethyl isocyanate intermediates. Rate constants (k ~ 10⁻³ s⁻¹ at pH 2) are determined via HPLC .
  • Base-Mediated Degradation : Nucleophilic attack by OH⁻ at the urea carbonyl forms carbamate derivatives. Stabilization requires buffered solutions (pH 7–8) .

Q. How can computational methods predict binding affinities to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with sEH (PDB: 4D08) or kinase (PDB: 1ATP) structures. Thiophene-ethyl urea shows ΔG ~ -9.5 kcal/mol, correlating with experimental IC₅₀ .
  • MD Simulations : AMBER or GROMACS simulations (50 ns) reveal stable hydrogen bonds between urea NH and catalytic residues (e.g., Asp335 in sEH) .

Key Challenges and Contradictions

  • Synthetic Reproducibility : Conflicting yields (36% vs. 82%) in similar protocols suggest sensitivity to moisture or reagent quality.
  • Biological Selectivity : While thiophene enhances sEH inhibition, off-target kinase activity (IC₅₀ ~ 450 nM) requires structural tweaks .

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